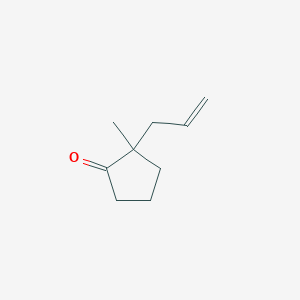
2-Allyl-2-methylcyclopentanone
Cat. No. B3259585
Key on ui cas rn:
32116-66-8
M. Wt: 138.21 g/mol
InChI Key: BSXUIHHSGKKPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04057559
Procedure details


In a manner similar to that described above under "B", 2-methylcyclopentanone (6.6 g, 0.067 mole) and allyl bromide (9.24 g, 0.07 l mole) treated in anhydrous ether under nitrogen with sodium tert.-amylate (0.07 mole), worked up as above and purified by distillation, yield 2-allyl-2-methylcyclopentanone as a colourless oil, b.p. 69°-72° C/12 mm νCHCl3 /max 1733, 925 cm-1, nmr (CDCl3) δ 1.05 (s), 4.85-6.15 (m).


[Compound]
Name
sodium tert.-amylate
Quantity
0.07 mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:6][CH2:5][CH2:4][C:3]1=[O:7].[CH2:8](Br)[CH:9]=C.[CH3:12]COCC>>[CH2:1]([C:2]1([CH3:12])[CH2:6][CH2:5][CH2:4][C:3]1=[O:7])[CH:8]=[CH2:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1C(CCC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.07 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Br
|
Step Three
[Compound]
|
Name
|
sodium tert.-amylate
|
|
Quantity
|
0.07 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
purified by distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)C1(C(CCC1)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
